molecular formula C16H15N5O3 B7689750 2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline

2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline

Cat. No.: B7689750
M. Wt: 325.32 g/mol
InChI Key: GGKXRUNZYIRGHL-UHFFFAOYSA-N
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Description

2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound that features a nitro group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multi-step organic reactions. One common approach is the reaction of 2-nitroaniline with isopropylamine to form the intermediate 2-nitro-N-(propan-2-yl)aniline. This intermediate can then undergo a cyclization reaction with pyridine-2-carboxylic acid hydrazide to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted aniline derivatives.

Scientific Research Applications

2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group and the oxadiazole ring can participate in various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.

    Pyridine-2-carboxylic acid hydrazide: A precursor in the synthesis of oxadiazole derivatives.

    4-Nitro-N-(propan-2-yl)aniline: A compound with similar structural features but lacking the oxadiazole ring.

Uniqueness

2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to the presence of both the nitro group and the oxadiazole ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-N-propan-2-yl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-10(2)18-12-7-6-11(9-14(12)21(22)23)15-19-16(24-20-15)13-5-3-4-8-17-13/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKXRUNZYIRGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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